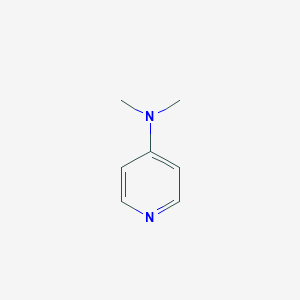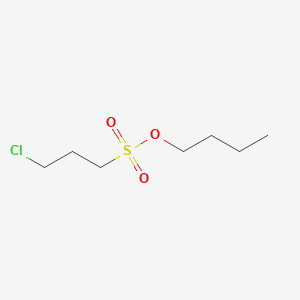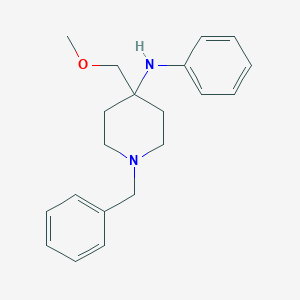
4-ジメチルアミノピリジン
概要
説明
4-Dimethylaminopyridine is a dialkylarylamine and a tertiary amino compound.
4-Dimethylaminopyridine is a natural product found in Panax ginseng with data available.
科学的研究の応用
メチル芳香族の選択的酸化のための触媒
DMAPは、ベンジルブロミドと組み合わせて、メチル芳香族の選択的酸化のために開発されてきました . DMAPは、4-カルボキシピリジン、4-シアノピリジン、ピリジンなどの他のピリジン類似体よりも高い触媒活性を示します . さまざまなメチル芳香族のsp3ハイブリッド炭素-水素(C–H)結合は、分子状酸素で成功裏に酸素化されました .
α-トコフェロール酢酸エステルの製造
MCM-41にグラフトされたDMAPは、α-トコフェロール酢酸エステルの製造のための効率的で高度に安定した触媒として使用されてきました . 最適な条件下で、最高収率は90.1%に達しました .
さまざまな反応のための求核触媒
DMAPは、無水物によるエステル化、ベイリス-ヒルマン反応、ヒドロシリル化、トリチル化、シュテグリッヒ転位など、さまざまな反応のための有用な求核触媒です . DMAPは、β-ケトエステルの転エステル化とアルコールのシリル化のための効果的な触媒でもあります .
アシル化反応とエステル化
DMAPは、アシル化反応とエステル化のための非常に用途の広い求核触媒です .
ベイリス-ヒルマン反応
DMAPは、炭素-炭素結合を形成するために使用される有機反応であるベイリス-ヒルマン反応で使用されます .
ダキン-ウェスト反応
作用機序
Target of Action
4-Dimethylaminopyridine (DMAP) is a derivative of pyridine and acts as a nucleophilic catalyst . Its primary targets are acyl groups in various substrates, such as alcohols, phenols, and amines .
Biochemical Pathways
DMAP affects a variety of biochemical pathways due to its role as a nucleophilic catalyst. It is involved in reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .
Pharmacokinetics
It is known that dmap is a solid at room temperature and has a molar mass of 12217 g/mol . It is soluble in water, which may influence its absorption and distribution .
Result of Action
The result of DMAP’s action is the formation of esters, amides, and other acylated products . These products are formed through the acylation of alcohols, phenols, and amines .
Action Environment
The action of DMAP can be influenced by environmental factors such as temperature and pH . For example, the protonation degree of DMAP derivatives can be significantly impacted by temperature . Additionally, DMAP is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent, which can also influence its action .
Safety and Hazards
DMAP has a relatively high toxicity and is particularly dangerous because of its ability to be absorbed through the skin. It is also corrosive . It is toxic if swallowed, fatal in contact with skin, causes skin irritation, serious eye damage, harmful if inhaled, may cause respiratory irritation, and causes damage to organs .
将来の方向性
DMAP has been found to be a superior mediator for the Morita–Balylis–Hillman Reaction-Triggered Annulative Condensation of Salicylaldehydes and Acrylonitrile to Form 3-Cyano-2H-chromenes . The optoelectronic and thermoelectric properties of DMAP have also been investigated, suggesting potential applications in electronic devices .
生化学分析
Biochemical Properties
4-Dimethylaminopyridine is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more . The structure of 4-Dimethylaminopyridine allows it to strongly activate the nitrogen atom in the pyridine ring for nucleophilic substitution, significantly catalyzing the acylation/esterification reactions of sterically hindered, low-reactivity alcohols and amines/acids .
Cellular Effects
The cellular effects of 4-Dimethylaminopyridine are largely dependent on its role as a catalyst in various biochemical reactions. It has been observed that 4-Dimethylaminopyridine-gold nanoparticles can interact with living cells, showing a dose-dependent effect on cell proliferation . At low concentrations, these nanoparticles promoted cell proliferation, while at higher concentrations, they inhibited cell growth .
Molecular Mechanism
The molecular mechanism of 4-Dimethylaminopyridine primarily involves its role as a catalyst in esterification reactions. In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, 4-Dimethylaminopyridine and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
Temporal Effects in Laboratory Settings
The effects of 4-Dimethylaminopyridine over time in laboratory settings are largely dependent on the specific reactions it is involved in. For example, in the case of esterification reactions, the reaction process runs synchronously concerted without the appearance of a tetrahedral intermediate
Dosage Effects in Animal Models
While specific studies on the dosage effects of 4-Dimethylaminopyridine in animal models are limited, it is known that the compound has a lethal dose (LD50) in deer mice of 450 mg/kg when administered orally . This suggests that high doses of 4-Dimethylaminopyridine could have toxic or adverse effects in animal models.
Metabolic Pathways
4-Dimethylaminopyridine is involved in the metabolic pathways of various biochemical reactions, particularly those involving esterification. The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are dependent on the specific reactions it is involved in .
特性
IUPAC Name |
N,N-dimethylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYFNPMBLIVWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Record name | 4-dimethylaminopyridine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/4-dimethylaminopyridine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044369 | |
| Record name | N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Colorless solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Pyridinamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Dimethylaminopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11616 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.0 [mmHg] | |
| Record name | 4-Dimethylaminopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11616 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1122-58-3 | |
| Record name | 4-(Dimethylamino)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Dimethylaminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridinamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DIMETHYLAMINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFP1R6P0S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)
![7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene](/img/structure/B28825.png)


![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)


![1-BENZYL-4-[N-(1-PROPANOYL)-N-PHENYLAMINO]-4-METHOXYMETHYLPIPERIDINE](/img/structure/B28855.png)
